3-(Methylthio)heptanal
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Overview
Description
3-(Methylthio)heptanal, also known as 3-(methylsulfanyl)nonanal, is an organic compound belonging to the class of alpha-hydrogen aldehydes. It is characterized by the presence of a methylthio group attached to a heptanal backbone. This compound is known for its distinct aroma and is used in various flavoring applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)heptanal typically involves the reaction of heptanal with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques like chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Methylthio)heptanoic acid
Reduction: 3-(Methylthio)heptanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)heptanal has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its distinct aroma
Mechanism of Action
The mechanism of action of 3-(Methylthio)heptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propionaldehyde: Similar in structure but with a shorter carbon chain.
3-(Methylthio)butanal: Another related compound with a different carbon chain length.
3-(Methylthio)pentanal: Shares the methylthio group but differs in the carbon chain length
Uniqueness
3-(Methylthio)heptanal is unique due to its specific carbon chain length and the presence of the methylthio group, which imparts distinct chemical and physical properties. Its specific aroma profile makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
Properties
CAS No. |
51755-70-5 |
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Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-methylsulfanylheptanal |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(10-2)6-7-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
RQOSXGWCILNIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=O)SC |
density |
0.943-0.947 |
physical_description |
Clear, colourless liquid; Cooked brown and roasted aroma |
solubility |
Insoluble in water; soluble in heptane and triacetin Soluble (in ethanol) |
Origin of Product |
United States |
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